N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide is a synthetic organic compound. It is an essential player in medicinal chemistry due to its potential therapeutic effects. Its structure consists of a furan-2-carboxamide moiety linked to a thieno[3,2-d]pyrimidinone system.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize this compound, starting materials typically include a furan-2-carboxylic acid derivative and a thieno[3,2-d]pyrimidinone derivative. The synthesis involves a series of steps:
Formation of an amide bond between the furan-2-carboxylic acid derivative and an appropriate amine.
Coupling of the resulting intermediate with the thieno[3,2-d]pyrimidinone derivative.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using similar reaction conditions but optimized for larger quantities. Continuous flow techniques and automated synthesis methods can improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.
Reduction: Reducing agents can target the carbonyl groups in the pyrimidinone moiety.
Substitution: Electrophilic substitution is common at the furan ring due to its aromatic nature.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Used as a building block in the synthesis of more complex molecules.
Studied for its unique electronic properties due to the combination of furan and thieno rings.
Biology:
Potential as an enzyme inhibitor.
Investigated for its interactions with biological macromolecules.
Medicine:
Explored as a lead compound in drug discovery.
Potential therapeutic effects in anti-inflammatory and anticancer research.
Industry:
Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, it might inhibit an enzyme by binding to its active site, thus blocking substrate access. The pathways involved often depend on the compound’s ability to interact with proteins or nucleic acids, altering their function or stability.
Comparison with Similar Compounds
N-(2-(2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)benzamide
N-(2-(2,4-dioxo-1,2-dihydrothiopyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide
Uniqueness:
The presence of both furan and thieno rings gives this compound distinct electronic and steric properties, making it unique among similar compounds.
Enhanced potential for hydrogen bonding due to additional oxygen and sulfur atoms in the rings.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c17-11(9-2-1-6-20-9)14-4-5-16-12(18)10-8(3-7-21-10)15-13(16)19/h1-3,6-7H,4-5H2,(H,14,17)(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMJBRURWRCEPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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